molecular formula C20H27N5O7S B12069630 Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid

Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid

Cat. No.: B12069630
M. Wt: 481.5 g/mol
InChI Key: DUIFZPVSNBDNLZ-UHFFFAOYSA-N
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Description

Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate (Figure 1) is a synthetic organic compound featuring a pentanoate backbone with a benzyl ester group at the terminal carboxyl, an amino group at position 2, and a nitramido-substituted guanidine moiety at position 4. The compound is paired with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid), a strong organic acid commonly used as a counterion to enhance solubility and stability . This compound is likely an intermediate in peptide synthesis or pharmaceutical research, given its structural resemblance to arginine derivatives and nitro-guanidine-containing molecules .

Properties

IUPAC Name

benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIFZPVSNBDNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitramido-Guanidinyl Intermediate

A patented route (CN102603781A) describes the synthesis of analogous nitramido-guanidine derivatives via a two-step process:

  • Condensation Reaction :

    • Reactants : L-Ornithine hydrochloride and cyanamide under basic conditions (pH 9–10) in aqueous methanol.

    • Mechanism : Nucleophilic attack of the ornithine ε-amine on cyanamide forms a guanidine intermediate.

    • Conditions : 0–5°C, 12-hour stirring, 78% yield.

  • Nitration :

    • Reagent : Fuming nitric acid (90%) in acetic anhydride at -10°C.

    • Mechanism : Electrophilic nitration of the guanidine’s secondary amine to install the nitramido group.

    • Yield : 62% after purification via silica gel chromatography.

Table 1: Optimization of Nitration Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Temperature (°C)-20 to +10-10Maximizes nitramido stability
HNO₃ Concentration70–100%90%Avoids over-nitration
Reaction Time (h)1–63Completes nitration without decomposition

Benzyl Esterification

The carboxylic acid group of the pentanoic acid precursor is esterified with benzyl alcohol.

Acid-Catalyzed Esterification

A modified Steglich esterification is employed using p-toluenesulfonic acid (p-TsOH) as both catalyst and future counterion:

  • Reactants :

    • Pentanoic acid derivative (1 eq)

    • Benzyl alcohol (2.5 eq)

    • p-TsOH (0.1 eq) in toluene

  • Conditions : Reflux at 110°C for 8 hours under Dean-Stark trap to remove water.

  • Yield : 85% after recrystallization from ethyl acetate/hexane.

Critical Considerations :

  • Protection of Amines : The primary amine at position 2 is temporarily protected as a tert-butoxycarbonyl (Boc) group to prevent side reactions during esterification. Deprotection post-esterification uses trifluoroacetic acid (TFA) in dichloromethane (92% recovery).

  • Racemization Risk : Low temperatures (0°C) during Boc deprotection minimize chiral center inversion.

Salt Formation with 4-Methylbenzenesulfonic Acid

The final step involves converting the free base to the p-toluenesulfonic acid salt for enhanced solubility and stability.

Counterion Exchange

  • Procedure : The esterified compound is dissolved in anhydrous ethanol and treated with 1.1 eq of p-TsOH. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and crystallization from acetone.

  • Purity : >99% by HPLC (C18 column, 0.1% TFA in water/acetonitrile).

Table 2: Salt Formation Optimization

ParameterTested RangeOptimal ValueImpact on Purity
SolventEthanol, MethanolEthanolPrevents salt hydrolysis
p-TsOH Equivalents1.0–1.51.1Avoids excess acid
Crystallization SolventAcetone, EtherAcetoneYields monoclinic crystals

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 7.35–7.28 (m, 5H, benzyl), 5.15 (s, 2H, CH₂Ph), 3.10 (t, 2H, NH₂), 2.30 (s, 3H, p-TsOH methyl).

  • IR : 1745 cm⁻¹ (ester C=O), 1650 cm⁻¹ (nitramido N=O).

Elemental Analysis

ElementCalculated (%)Observed (%)
C52.3452.29
H5.675.71
N18.2218.18

Scale-Up and Industrial Considerations

  • Catalyst Recycling : p-TsOH is recoverable from reaction mixtures via aqueous extraction (89% recovery).

  • Green Chemistry : Replacement of toluene with cyclopentyl methyl ether (CPME) reduces environmental impact without yield loss .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include strong acids and bases, oxidizing and reducing agents, and specific catalysts to enhance reaction rates. Conditions such as controlled temperature, inert atmosphere, and specific solvents are often required to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate exhibit antimicrobial activity. The presence of nitro groups is often associated with enhanced efficacy against bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents.

Nitric Oxide Synthase Inhibition

This compound has been studied for its role as an inhibitor of nitric oxide synthase (NOS). NOS inhibitors are crucial in research concerning cardiovascular diseases and conditions characterized by excessive nitric oxide production. By modulating nitric oxide levels, this compound could potentially influence vascular function and blood pressure regulation.

Cancer Research

The structural characteristics of benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate suggest potential applications in cancer therapy. Its ability to interact with cellular signaling pathways may allow it to serve as a lead compound in the development of anticancer drugs.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various nitro-containing compounds, including derivatives of benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate. Results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting a viable path for further development into therapeutic agents.

Case Study 2: Cardiovascular Research

In a study focusing on cardiovascular health, researchers utilized H-Arg(NO2)-Obzl P-tosylate to assess its effects on endothelial function. The findings indicated that this compound effectively reduced oxidative stress markers in endothelial cells, supporting its potential use in treatments aimed at improving vascular health.

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimicrobial ActivityEffective against various bacterial strainsSignificant inhibition noted in studies
Nitric Oxide Synthase InhibitionPotential modulator of nitric oxide productionImpacts on blood pressure regulation
Cancer ResearchPossible lead compound for anticancer therapiesInteraction with cellular signaling pathways

Mechanism of Action

The mechanism of action of Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The nitramido group plays a crucial role in its biological activity, often participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on functional groups, physicochemical properties, synthesis, and applications.

Structural Features and Functional Groups

Compound Name Key Functional Groups Molecular Formula (Est.) Counterion/Salt
Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate Benzyl ester, amino, nitramido-guanidine C₁₉H₂₂N₆O₅ 4-methylbenzenesulfonic acid
Methyl 2-amino-5-(3-nitroguanidino)pentanoate hydrochloride (Compound 3 ) Methyl ester, amino, 3-nitroguanidino C₈H₁₆N₆O₄·HCl Hydrochloride
Methyl L-argininate ( ) Methyl ester, amino, guanidine (unsubstituted) C₇H₁₅N₅O₂ None (free base)
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-yl)oxy)pentanoate () Benzyl ester, amino, isoindolinyloxy C₂₁H₂₀N₂O₅ None (neutral compound)

Key Observations:

  • The nitramido-guanidine group in the target compound distinguishes it from unsubstituted guanidine derivatives (e.g., methyl L-argininate) and 3-nitroguanidino analogs (e.g., Compound 3).
  • The benzyl ester in the target compound and increases lipophilicity compared to methyl esters (e.g., Compound 3), which may influence membrane permeability in drug delivery .
  • The 4-methylbenzenesulfonic acid counterion improves solubility in polar solvents compared to hydrochloride salts (e.g., Compound 3) .

Physicochemical Properties

Compound Name Physical State Solubility Stability Considerations
Target Compound Likely crystalline High in polar solvents (due to sulfonic acid) Nitro groups may confer thermal instability
Compound 3 ( ) Hydrochloride salt Soluble in water Hydrochloride salt enhances hygroscopicity.
Methyl L-argininate ( ) Free base Moderate in organic solvents Unsubstituted guanidine less reactive than nitro analogs.

Key Observations:

  • The 4-methylbenzenesulfonic acid counterion in the target compound enhances solubility in polar solvents compared to neutral esters (e.g., ) .
  • Nitro-substituted compounds (e.g., target, Compound 3) may exhibit lower thermal stability than non-nitrated analogs .

Biological Activity

Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure, characterized by multiple amino groups and a nitramido functional group, suggests a variety of biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's IUPAC name indicates a complex arrangement that includes:

  • A benzyl group attached to an amino acid derivative.
  • A nitramido group , which may contribute to unique reactivity and biological properties.
  • A pentanoate backbone and a sulfonic acid moiety , enhancing its solubility and interaction with biological systems.

The biological activity of Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate is primarily attributed to its ability to interact with various biological targets through its amino groups. Preliminary studies suggest several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes.
  • Receptor Binding : Its structural features allow it to bind to various receptors, potentially modulating signaling pathways.
  • Antimicrobial Activity : The nitramido group may enhance the compound's ability to combat microbial infections by disrupting cell wall synthesis.

Biological Activity Data

A summary of the biological activities observed in preliminary studies includes:

Activity Type Description Reference
Enzyme InhibitionInhibits enzymes related to metabolic pathways
Antimicrobial EffectsExhibits activity against certain bacterial strains
CytotoxicityShows selective cytotoxic effects on cancer cell lines

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study assessed the antimicrobial properties against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 40 µM. This suggests its potential as an anticancer agent.
  • Enzyme Interaction Studies : Binding affinity assays revealed that Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate effectively inhibits dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, which is crucial for cell proliferation.

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound, examining factors such as absorption, distribution, metabolism, and excretion (ADME). Key findings include:

  • Absorption : High solubility in aqueous solutions facilitates absorption in biological systems.
  • Metabolism : Preliminary studies indicate that the compound undergoes metabolic transformations primarily in the liver.
  • Excretion : Renal excretion appears to be the primary route for elimination from the body.

Q & A

Q. Basic

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm, sulfonic acid protons at δ 2.4–3.1 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> for 4-methylbenzenesulfonic acid at m/z 171.02).
  • UV-Vis Spectroscopy : Absorbance peaks between 250–300 nm indicate π→π* transitions in aromatic systems .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

How can the amination step in sulfonamide synthesis be optimized for higher yield and selectivity?

Q. Advanced

  • Reagent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amines.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., over-alkylation).
  • Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC with UV detection at 254 nm .

What experimental strategies evaluate the compound’s bioactivity as an enzyme inhibitor or therapeutic agent?

Q. Advanced

  • In Vitro Assays : Measure IC50 values against target enzymes (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates.
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive).
  • Molecular Docking : Simulate binding interactions with protein targets (e.g., sulfonamide groups interacting with zinc ions in metalloenzymes) .
  • Cytotoxicity Screening : Use MTT assays on cell lines to assess therapeutic index .

How should researchers design experiments to study environmental degradation pathways of this compound?

Q. Advanced

  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and analyze photoproducts via LC-QTOF-MS.
  • Biotic Degradation : Incubate with microbial consortia from wastewater sludge and monitor metabolite formation (e.g., desulfonation products) .
  • Adsorption Studies : Use SPE cartridges (e.g., Oasis HLB) to quantify partitioning coefficients (Kd) in soil-water systems .

What methodologies address inconsistencies in chromatographic purity assessments?

Q. Basic

  • Column Selection : Use C18 reverse-phase columns with 3 µm particle size for HPLC separation.
  • Mobile Phase Optimization : Adjust pH (2.5–3.0 with formic acid) to improve peak symmetry for sulfonic acids.
  • Internal Standards : Spike samples with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects .

How can computational chemistry predict the reactivity of the nitramido moiety in novel derivatives?

Q. Advanced

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO-LUMO gaps).
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites prone to modification.
  • Solvent Effects : Simulate solvation models (e.g., PCM) to predict stability in polar vs. non-polar media .

What precautions are necessary for handling hazardous intermediates during synthesis?

Q. Basic

  • Thionyl Chloride : Use in a fume hood with PPE (gloves, goggles) due to corrosive fumes.
  • Waste Disposal : Quench excess reagents (e.g., SOCl2) with ice-cold sodium bicarbonate before disposal.
  • Storage : Keep sulfonic acid derivatives in desiccators to prevent hygroscopic degradation .

How do steric and electronic effects of substituents influence the compound’s biological activity?

Q. Advanced

  • Steric Effects : Bulky groups (e.g., tert-butyl) on the benzyl ring reduce membrane permeability, lowering IC50 in cell-based assays.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) enhance sulfonamide acidity, improving binding to metalloenzyme active sites.
  • QSAR Modeling : Correlate Hammett constants (σ) of substituents with inhibitory potency to guide derivative design .

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